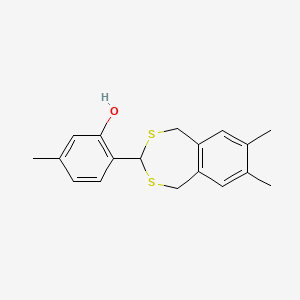
(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Carbonylation: The carbonyl group can be introduced through Friedel-Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride.
Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions using amines and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alkyl halides, acyl chlorides
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE would depend on its specific biological target. Generally, compounds in the benzofuran family can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
2-(5-METHOXY-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE: Lacks the methyl group, which might affect its biological activity and chemical reactivity.
2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-CARBONYL CHLORIDE: Contains a carbonyl chloride group instead of an amine, which could lead to different reactivity and applications.
Uniqueness
The presence of both methoxy and methyl groups, along with the amine functionality, makes 2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE unique. These functional groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15NO4 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C19H15NO4/c1-10-16(13-9-11(22-2)7-8-15(13)23-10)18(21)19-17(20)12-5-3-4-6-14(12)24-19/h3-9H,20H2,1-2H3 |
InChI Key |
RNWJSTOLPDEQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=C(C4=CC=CC=C4O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11524409.png)
![2-[(Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)methyl]quinoline](/img/structure/B11524411.png)
![N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide](/img/structure/B11524425.png)
![N'-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide](/img/structure/B11524432.png)
![N'-[(1E)-1-(thiophen-2-yl)ethylidene]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetohydrazide](/img/structure/B11524437.png)

![3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11524465.png)
![4-chloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524466.png)

![ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11524470.png)

![N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B11524475.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(3,5-dimethylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11524482.png)
![5-amino-3-[(Z)-1-cyano-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11524484.png)
